molecular formula C7H12N2O5 B188675 ethyl N-(ethoxycarbonylcarbamoyl)carbamate CAS No. 6620-41-3

ethyl N-(ethoxycarbonylcarbamoyl)carbamate

Cat. No.: B188675
CAS No.: 6620-41-3
M. Wt: 204.18 g/mol
InChI Key: FWARNCMTCYKUBS-UHFFFAOYSA-N
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Description

Ethyl N-(ethoxycarbonylcarbamoyl)carbamate is a chemical compound belonging to the carbamate family Carbamates are esters of carbamic acid and are widely used in various fields, including agriculture, pharmaceuticals, and organic synthesis

Scientific Research Applications

Ethyl N-(ethoxycarbonylcarbamoyl)carbamate has several applications in scientific research:

Safety and Hazards

Ethyl carbamate, a related compound, is a process contaminant that is sometimes found in fermented foods and alcoholic beverages . It has been classified as a group 2A carcinogen, “probably carcinogenic to humans”, by the World Health Organization’s International Agency for Research on Cancer (IARC) in 2007 .

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl N-(ethoxycarbonylcarbamoyl)carbamate can be synthesized through several methods. One common approach involves the reaction of ethyl chloroformate with urea in the presence of a base such as triethylamine. The reaction typically proceeds under mild conditions, yielding the desired carbamate product .

Another method involves the use of carbonylimidazolide in water with a nucleophile, providing an efficient and general method for the preparation of carbamates without the need for an inert atmosphere . This method is advantageous due to its simplicity and high purity of the final product.

Industrial Production Methods

Industrial production of this compound often involves large-scale synthesis using similar methods as described above. The choice of method depends on factors such as cost, availability of reagents, and desired purity of the final product. Industrial processes are optimized to ensure high yield and minimal by-products.

Chemical Reactions Analysis

Types of Reactions

Ethyl N-(ethoxycarbonylcarbamoyl)carbamate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like amines or alcohols. Reaction conditions vary depending on the desired transformation, but typically involve controlled temperatures and specific solvents to ensure optimal yields.

Major Products Formed

The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield carbonyl compounds, while reduction can produce amines. Substitution reactions can result in a variety of carbamate derivatives, depending on the nucleophile employed.

Mechanism of Action

The mechanism by which ethyl N-(ethoxycarbonylcarbamoyl)carbamate exerts its effects involves its interaction with specific molecular targets. In biological systems, it can act as a mutagen by inducing genetic mutations through its interaction with DNA . The compound’s reactivity allows it to form covalent bonds with nucleophilic sites in proteins and nucleic acids, leading to various biological effects.

Comparison with Similar Compounds

Ethyl N-(ethoxycarbonylcarbamoyl)carbamate can be compared with other carbamates such as ethyl carbamate and methyl carbamate. While all these compounds share a common carbamate structure, their reactivity and applications differ:

The uniqueness of this compound lies in its specific structure, which allows for selective reactions and applications in various fields.

Properties

IUPAC Name

ethyl N-(ethoxycarbonylcarbamoyl)carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12N2O5/c1-3-13-6(11)8-5(10)9-7(12)14-4-2/h3-4H2,1-2H3,(H2,8,9,10,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FWARNCMTCYKUBS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)NC(=O)NC(=O)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12N2O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70984686
Record name N'-(Ethoxycarbonyl)-N-[ethoxy(hydroxy)methylidene]carbamimidic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70984686
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

204.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6620-41-3
Record name NSC27526
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=27526
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name N'-(Ethoxycarbonyl)-N-[ethoxy(hydroxy)methylidene]carbamimidic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70984686
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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